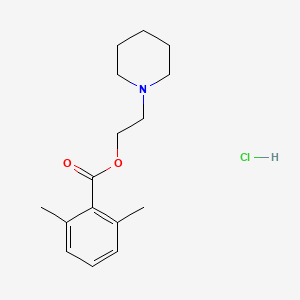
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is a complex organic compound with a unique structure that includes an indene core, an amino group, and a sulfinodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-indanone with appropriate reagents to introduce the amino and sulfinodithioate groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinodithioate group to thiols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfinodithioate moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid
Uniqueness
Methyl 3-amino-1-oxo-1H-indene-2-sulfinodithioate is unique due to the presence of both an amino group and a sulfinodithioate moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
| 90180-50-0 | |
Formule moléculaire |
C10H9NOS3 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
3-amino-2-methylsulfanylsulfinothioylinden-1-one |
InChI |
InChI=1S/C10H9NOS3/c1-14-15(13)10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,11H2,1H3 |
Clé InChI |
NRVJQODAEGXHIS-UHFFFAOYSA-N |
SMILES canonique |
CSS(=S)C1=C(C2=CC=CC=C2C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






